molecular formula C8H6BrClN4 B13919490 6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine

6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine

Cat. No.: B13919490
M. Wt: 273.52 g/mol
InChI Key: KLYZERWPNSRHAR-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine is a chemical compound with the molecular formula C10H8BrClN4 It is a derivative of pyrido[2,3-d]pyrimidine, a heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyrido[2,3-d]pyrimidine precursor. The reaction conditions often require the use of solvents such as dichloromethane or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The use of automated systems and advanced analytical techniques ensures consistent quality control throughout the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-d]pyrimidines, while oxidation and reduction can produce oxides or amines, respectively .

Scientific Research Applications

6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes, such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern on the pyrido[2,3-d]pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and development in various scientific fields .

Properties

Molecular Formula

C8H6BrClN4

Molecular Weight

273.52 g/mol

IUPAC Name

6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine

InChI

InChI=1S/C8H6BrClN4/c1-3-4-2-12-8(10)14-7(4)13-6(11)5(3)9/h2H,1H3,(H2,11,12,13,14)

InChI Key

KLYZERWPNSRHAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC(=NC=C12)Cl)N)Br

Origin of Product

United States

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